N1-(4-methylbenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
Description
"N1-(4-methylbenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" is a synthetic oxalamide derivative characterized by a unique structural framework. Its N1 position is substituted with a 4-methylbenzyl group, while the N2 position features a 1,2,3,4-tetrahydroquinolin-7-yl moiety modified with a thiophen-2-ylsulfonyl group. This compound belongs to a broader class of oxalamides, which are recognized for their versatile applications in medicinal chemistry and flavor science due to their ability to interact with biological receptors, such as the umami taste receptor (hTAS1R1/hTAS1R3) .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S2/c1-16-6-8-17(9-7-16)15-24-22(27)23(28)25-19-11-10-18-4-2-12-26(20(18)14-19)32(29,30)21-5-3-13-31-21/h3,5-11,13-14H,2,4,12,15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNABCSGRGGLNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-methylbenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydroquinoline moiety linked to a thiophene sulfonyl group and an oxalamide functional group. The molecular formula is with a molecular weight of 449.6 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H27N3O4S2 |
| Molecular Weight | 449.6 g/mol |
| CAS Number | 898415-80-0 |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For instance, it targets microsomal prostaglandin E synthase-1 (mPGES-1), which plays a crucial role in the synthesis of prostaglandin E2 (PGE2), a mediator of inflammation and pain .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiophene-containing compounds exhibit antimicrobial properties. These compounds have been noted for their efficacy against various bacterial strains and fungi .
- Antitumor Activity : Some studies indicate that related compounds may exhibit cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy. The mechanism often involves inducing apoptosis in cancer cells through cell cycle arrest .
Case Study 1: Inhibition of mPGES-1
A study focused on the development of mPGES-1 inhibitors identified compounds structurally similar to this compound as promising candidates. These compounds demonstrated low micromolar IC50 values against mPGES-1, indicating effective inhibition in vitro .
Case Study 2: Antimicrobial Properties
Research on thiophene derivatives indicated that certain structural modifications enhance antimicrobial activity. For example, derivatives with oxalamide linkages exhibited significant antifungal effects against Pseudoperonospora cubensis, with EC50 values lower than established antifungal agents .
Case Study 3: Anticancer Potential
In vitro experiments with cancer cell lines showed that compounds similar to this compound induced G0/G1 phase arrest and increased subG0/G1 fractions over time, suggesting a mechanism for apoptosis induction .
Scientific Research Applications
N1-(4-methylbenzyl)-N2-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a compound of interest in various scientific research applications. This article explores its potential uses, mechanisms of action, and relevant case studies.
Basic Information
- Molecular Formula : C23H23N3O4S2
- Molecular Weight : 469.6 g/mol
- CAS Number : 898448-21-0
Structural Characteristics
The compound features a tetrahydroquinoline core, which is known for its pharmacological properties. The presence of the thiophenes and sulfonyl groups enhances its biological activity.
Pharmacological Research
This compound has been investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with various biological targets, particularly in the central nervous system.
Case Study: Antidepressant Activity
A study examined the compound's effects on serotonin receptors, particularly the 5-HT6 receptor. It was found to act as an antagonist at this receptor, which is implicated in mood regulation. The results indicated that it could potentially serve as a novel antidepressant agent .
Neuropharmacology
Research has shown that compounds with similar structures exhibit neuroprotective effects. The unique combination of the oxalamide and thiophene moieties may provide neuroprotection against oxidative stress and neuroinflammation.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that derivatives of this compound could reduce neuronal cell death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism was attributed to the modulation of inflammatory pathways .
Anticancer Research
The compound's ability to interact with various cellular pathways makes it a candidate for anticancer research. Its sulfonyl group may enhance selectivity towards cancer cells while sparing normal cells.
Case Study: Cytotoxic Activity
In a recent study, this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved apoptosis induction and cell cycle arrest .
Synthetic Chemistry
The synthesis of this compound has been explored as part of developing new methodologies for creating complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and techniques.
Case Study: Synthetic Methodologies
Researchers have developed a multi-step synthesis involving palladium-catalyzed reactions to create similar oxalamide derivatives. These methodologies can be applied to synthesize other biologically active compounds .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Oxalamide Derivatives
Key Observations :
- The target compound distinguishes itself with a tetrahydroquinoline-thiophene sulfonyl moiety, which may confer enhanced steric bulk and electronic effects compared to S336’s pyridine-ethyl group.
- S336 prioritizes aromatic methoxy and pyridine groups, likely optimizing its interaction with umami taste receptors .
- Compound 12 incorporates bis-imidazolidinone rings, suggesting applications in chelation or polymer chemistry .
Key Findings :
- S336 demonstrates potent umami agonist activity (EC₅₀ < 10 µM), attributed to its pyridine-ethyl and dimethoxybenzyl groups, which align with receptor-binding pockets .
- The target compound ’s thiophene sulfonyl group may hinder receptor access compared to S336’s smaller substituents, though this requires empirical validation.
- Compound 12’s synthesis involves multi-step imidazolidinone formation, contrasting with the target compound’s likely sulfonylation and alkylation steps .
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical steps ensure purity?
The synthesis typically involves a multi-step pathway:
- Step 1: Sulfonation of the tetrahydroquinoline moiety using thiophene-2-sulfonyl chloride under anhydrous conditions .
- Step 2: Coupling of the sulfonated intermediate with oxalamide precursors via nucleophilic substitution. Sodium hydride (NaH) in dimethylformamide (DMF) is often used to deprotonate reactive sites .
- Purification: High-performance liquid chromatography (HPLC) or silica gel chromatography is essential to isolate the product (reported yields: 12–64% depending on reaction optimization) . Key considerations include maintaining inert atmospheres to prevent oxidation and rigorous monitoring of reaction progress via thin-layer chromatography (TLC) .
Q. Which spectroscopic and analytical methods are critical for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent placement and stereochemistry, particularly for the thiophene-sulfonyl and tetrahydroquinoline groups .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns, distinguishing between structural isomers .
- Infrared (IR) Spectroscopy: Identifies functional groups like sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) bonds .
Q. What preliminary biological assays are recommended to evaluate pharmacological potential?
Initial screens should include:
- Receptor binding assays: Target enzymes like cyclooxygenase (COX) or kinases, given the compound’s structural similarity to known inhibitors .
- Cellular viability assays: Use MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Dose-response studies: Establish IC₅₀ values, noting that purity >95% (via HPLC) is critical to avoid artifact signals .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation and coupling steps?
- Temperature control: Sulfonation proceeds optimally at 0–5°C to minimize side reactions, while coupling reactions require 60–80°C for amide bond formation .
- Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity in coupling steps, while dichloromethane (DCM) is preferred for sulfonation .
- Catalyst use: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) improves yields by scavenging acids or activating intermediates . Example optimization data:
| Condition | Yield Improvement | Reference |
|---|---|---|
| Anhydrous DMF + NaH | 64% vs. 12% | |
| TEA as catalyst | ~20% increase |
Q. How can structural contradictions in NMR data be resolved for this compound?
Discrepancies often arise from:
- Rotamers: The oxalamide bond can exhibit restricted rotation, splitting signals in ¹H NMR. Variable-temperature NMR (e.g., 25–60°C) collapses these into singlets .
- Stereochemical ambiguity: NOESY or ROESY experiments clarify spatial relationships between the 4-methylbenzyl and tetrahydroquinoline groups .
- Impurity interference: Compare HPLC retention times with synthetic intermediates to identify byproducts .
Q. What strategies guide structure-activity relationship (SAR) studies for target optimization?
- Functional group substitution: Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Bioisosteric replacement: Substitute the thiophene-sulfonyl moiety with benzene sulfonamide to modulate solubility and metabolic stability .
- Pharmacophore mapping: Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets like COX-2, guiding rational design .
Q. How do researchers address discrepancies in reported biological activity data?
Contradictions may stem from:
- Assay variability: Standardize protocols (e.g., ATP levels in viability assays) and use reference compounds (e.g., celecoxib for COX-2 inhibition) .
- Cellular context: Test across multiple cell lines to differentiate tissue-specific effects .
- Metabolic instability: Pre-treat compounds with liver microsomes to assess first-pass metabolism impacts .
Methodological Considerations
- In silico modeling: Use Schrödinger Suite or GROMACS for molecular dynamics simulations to predict binding modes and off-target effects .
- Data reproducibility: Validate findings with orthogonal assays (e.g., SPR for binding affinity alongside enzymatic assays) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
